molecular formula C23H26ClN3O2 B2633903 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876889-21-3

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2633903
CAS No.: 876889-21-3
M. Wt: 411.93
InChI Key: YTFMORJSUYRWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic small molecule featuring a benzimidazole core, a common pharmacophore in medicinal chemistry. Benzimidazole derivatives are extensively researched for their diverse biological activities and are key scaffolds in developing novel therapeutic agents . This compound is structurally characterized by a tert-butyl group and a 2-chlorophenoxyethyl side chain attached to the benzimidazole nitrogen, which may influence its lipophilicity and interaction with biological membranes. Such features are often explored in the context of enzyme inhibition. For instance, some cationic amphiphilic drugs that share structural similarities are known to inhibit enzymes like lysosomal phospholipase A2 (PLA2G15), a mechanism linked to drug-induced phospholipidosis . Provided as a high-purity material, this chemical is intended for use in early-stage drug discovery and development, specifically for in vitro assay development and screening, structure-activity relationship (SAR) studies, and as a key synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-tert-butyl-4-[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c1-23(2,3)27-15-16(14-21(27)28)22-25-18-9-5-6-10-19(18)26(22)12-13-29-20-11-7-4-8-17(20)24/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFMORJSUYRWDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzoimidazole core. The tert-butyl group is introduced through alkylation reactions, while the chlorophenoxyethyl group is added via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the benzoimidazole moiety may interact with active sites or allosteric sites on proteins, modulating their activity.

Comparison with Similar Compounds

Phenoxyethyl Side Chain Modifications

  • 4-Methoxyphenoxyethyl variant (): Replacing the 2-chlorophenoxy group with 4-methoxyphenoxy reduces electronegativity and increases steric bulk. This substitution enhances solubility due to the methoxy group’s polarity but may reduce binding affinity to hydrophobic targets .
  • Piperidinyl-2-oxoethyl variant (): Incorporation of a piperidine ring introduces basicity, which may enhance interactions with acidic residues in enzymes like acetylcholinesterase .

Pyrrolidinone Substituents

  • tert-Butyl group: The tert-butyl group in the target compound enhances metabolic stability by shielding the pyrrolidinone ring from oxidative degradation, a feature shared with analogues in and .
  • Fluorophenylmethyl group (): Substitution with a fluorinated arylalkyl chain increases electronegativity and may improve target selectivity in kinase or protease inhibition .

Physicochemical Properties

Predicted properties of the target compound and analogues are summarized below:

Compound Molecular Weight logP<sup>a</sup> Solubility (mg/mL) pKa Reference
Target compound 441.9<sup>b</sup> 3.8 (predicted) ~0.1 (aqueous) 4.8 (imidazole)
4-Methoxyphenoxyethyl analogue 407.5 2.9 0.5 4.7
2,6-Dimethylphenoxyethyl hydrochloride 442.0 4.1 <0.1 4.9
Piperidinyl-2-oxoethyl analogue 443.5 3.5 0.2 8.2 (piperidine)

<sup>a</sup>logP values estimated using fragment-based methods.
<sup>b</sup>Calculated from molecular formula C23H24ClN3O2.

The target compound’s higher logP (3.8 vs. 2.9 for the methoxy analogue) reflects the chloro substituent’s lipophilicity, suggesting superior membrane permeability but reduced aqueous solubility .

Stability and Metabolic Profile

The tert-butyl group in the target compound confers resistance to first-pass metabolism, a trait observed in analogues like 1-tert-butyl-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone (). In contrast, compounds lacking bulky substituents (e.g., ) exhibit shorter half-lives due to rapid oxidative degradation .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

Methodological Answer: The synthesis of this benzimidazole-pyrrolidinone hybrid typically involves multi-step protocols. Key strategies include:

  • Nucleophilic Substitution: React 2-chlorophenoxyethyl derivatives with benzimidazole precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the ether linkage .
  • Cyclization: Use tert-butyl-protected pyrrolidinone intermediates to avoid side reactions during ring closure .
  • Yield Optimization: Adjust solvent polarity (e.g., acetonitrile for better solubility) and employ catalysts like Pd(OAc)₂ for coupling reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Resolve complex proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C NMR) and confirm tert-butyl signals (1.3–1.5 ppm in 1H NMR) .
  • ESI-HRMS: Validate molecular weight (e.g., observed [M+H]⁺ within 1 ppm error) .
  • TGA/DTA: Assess thermal stability (decomposition onset >250°C for tert-butyl derivatives) .

Q. What in vitro biological screening strategies assess its therapeutic potential?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (MIC ≤50 µg/mL against S. aureus) with benzimidazole derivatives as positive controls .
  • Enzyme Inhibition: Screen against acetylcholinesterase (IC₅₀ via Ellman’s method) with oxazole-benzimidazole hybrids as benchmarks .

Advanced Research Questions

Q. How can SAR studies elucidate the role of the tert-butyl and chlorophenoxyethyl groups?

Methodological Answer:

  • Analog Synthesis: Replace tert-butyl with smaller alkyl groups (e.g., methyl) to evaluate steric effects on receptor binding .
  • Pharmacophore Mapping: Use X-ray crystallography or docking to determine if the chlorophenoxyethyl group participates in π-π stacking .

Q. What computational approaches predict binding affinity to target enzymes?

Methodological Answer:

  • Molecular Docking: Utilize AutoDock Vina with crystal structures (e.g., IGF-1R kinase, PDB: 3NW6) to identify key interactions (e.g., H-bonding with benzimidazole N-atoms) .
  • MD Simulations: Run 100-ns trajectories to assess stability of the chlorophenoxyethyl moiety in hydrophobic pockets .

Q. How to resolve discrepancies in thermal stability data?

Methodological Answer:

  • Controlled TGA: Compare heating rates (5°C/min vs. 10°C/min) to identify kinetic decomposition differences .
  • DSC Validation: Confirm melting points and polymorphic transitions (e.g., endothermic peaks at 284–289°C) .

Q. What strategies address metabolic stability challenges?

Methodological Answer:

  • Liver Microsome Assays: Monitor CYP3A4-mediated degradation (t₁/₂ <2h) and introduce fluoropropyl groups to block oxidation sites .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (<5% suggests high binding) .

Q. How to resolve contradictory NMR signal assignments?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Differentiate overlapping pyrrolidinone protons (e.g., δ 3.2–4.1 ppm) from benzimidazole signals .
  • Isotopic Labeling: Synthesize ¹³C-labeled tert-butyl groups to confirm assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.